molecular formula C63H73NO19 B13412704 O-Penta-benzyl Lewis A Trisaccharide Tetraacetate

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate

Cat. No.: B13412704
M. Wt: 1148.2 g/mol
InChI Key: RAFTURKCAJETID-ZUYJIKPJSA-N
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Description

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is a complex organic compound with the molecular formula C63H73NO19 and a molecular weight of 1148.25 g/mol. It is an intermediate used in the synthesis of Lewis A Trisaccharide, which plays a crucial role in various cellular functions and is a component of multiplex glycan bead arrays.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves multiple steps, including the protection of hydroxyl groups, glycosylation reactions, and acetylation. The process typically starts with the selective protection of hydroxyl groups using benzyl groups. This is followed by glycosylation reactions to form the trisaccharide structure. Finally, the compound undergoes acetylation to yield the tetraacetate derivative.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput techniques to ensure the efficient and consistent production of the compound.

Chemical Reactions Analysis

Types of Reactions: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can occur at the benzyl or acetyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or amines.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

O-Penta-benzyl Lewis A Trisaccharide Tetraacetate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex carbohydrates and glycan arrays.

    Biology: The compound is utilized in studies related to cell signaling and glycosylation processes.

    Medicine: Research involving this compound includes its potential role in cancer therapy and immunology.

    Industry: It is employed in the production of glycan bead arrays for various analytical and diagnostic purposes.

Mechanism of Action

The mechanism of action of O-Penta-benzyl Lewis A Trisaccharide Tetraacetate involves its interaction with specific molecular targets and pathways. The compound is known to participate in glycosylation processes, where it acts as a donor molecule in the transfer of sugar moieties to proteins and lipids. This process is crucial for the proper functioning of cellular signaling pathways and immune responses.

Comparison with Similar Compounds

    Lewis A Trisaccharide: A closely related compound that shares a similar structure but lacks the benzyl and acetyl groups.

    O-Penta-benzyl Lewis X Trisaccharide Tetraacetate: Another similar compound with slight variations in the sugar moieties and protective groups.

Uniqueness: O-Penta-benzyl Lewis A Trisaccharide Tetraacetate is unique due to its specific protective groups and acetylation pattern, which make it a valuable intermediate in the synthesis of complex glycans. Its ability to participate in various chemical reactions and its wide range of applications in scientific research further highlight its significance.

Properties

Molecular Formula

C63H73NO19

Molecular Weight

1148.2 g/mol

IUPAC Name

[(2R,3S,4S,5R,6R)-6-[(3R,4R,5S,6R)-3-acetamido-5-[(2S,3S,4R)-6-methyl-3,4,5-tris(phenylmethoxy)oxan-2-yl]oxy-2-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate

InChI

InChI=1S/C63H73NO19/c1-39-53(72-33-46-24-14-8-15-25-46)57(73-34-47-26-16-9-17-27-47)59(74-35-48-28-18-10-19-29-48)62(76-39)82-54-50(37-70-32-45-22-12-7-13-23-45)80-61(75-36-49-30-20-11-21-31-49)52(64-40(2)65)56(54)83-63-60(79-44(6)69)58(78-43(5)68)55(77-42(4)67)51(81-63)38-71-41(3)66/h7-31,39,50-63H,32-38H2,1-6H3,(H,64,65)/t39?,50-,51-,52-,53?,54-,55+,56-,57-,58+,59+,60-,61?,62+,63+/m1/s1

InChI Key

RAFTURKCAJETID-ZUYJIKPJSA-N

Isomeric SMILES

CC1C([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Canonical SMILES

CC1C(C(C(C(O1)OC2C(OC(C(C2OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OCC4=CC=CC=C4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8

Origin of Product

United States

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